2,4-Dichlorodiphenyl ether

Description

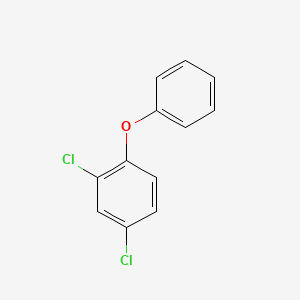

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIPYLZZJZMMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199847 | |

| Record name | 2,4-Dichlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51892-26-3 | |

| Record name | 2,4-Dichlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051892263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49V3OO5743 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical and physical properties of 2,4-Dichlorodiphenyl ether

An In-depth Technical Guide to the Chemical and Physical Properties of 2,4-Dichlorodiphenyl Ether

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of 2,4-Dichlorodiphenyl ether, a molecule of interest within the broader class of polychlorinated diphenyl ethers (PCDEs). This guide is intended for researchers, chemists, and toxicologists who require a detailed understanding of its fundamental properties, synthesis, analysis, and safety considerations. The information is synthesized from established chemical databases and peer-reviewed literature to ensure scientific integrity and practical applicability.

Molecular Identity and Core Chemical Properties

2,4-Dichlorodiphenyl ether (2,4-DCDPE) is an aromatic ether compound characterized by a diphenyl ether core structure substituted with two chlorine atoms on one of the phenyl rings at positions 2 and 4. This specific substitution pattern dictates its chemical behavior and physical properties.

The key identifiers and computed properties for 2,4-Dichlorodiphenyl ether are summarized below for rapid reference.

| Identifier / Property | Value | Source |

| IUPAC Name | 2,4-dichloro-1-phenoxybenzene | [1] |

| CAS Number | 51892-26-3 | [1][2] |

| Molecular Formula | C₁₂H₈Cl₂O | [1][3][4] |

| Molecular Weight | 239.09 g/mol (Average) | [1][3][5] |

| Monoisotopic Mass | 237.9952203 Da | [1][5] |

| SMILES | c1ccc(cc1)Oc2ccc(cc2Cl)Cl | [6] |

| InChIKey | KXIPYLZZJZMMPD-UHFFFAOYSA-N | [1] |

| XLogP3 | 4.9 | [1] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

| Hydrogen Bond Donors | 0 | [7] |

| Hydrogen Bond Acceptors | 1 | [7] |

| Rotatable Bonds | 2 | [7] |

Physical and Spectroscopic Properties

The physical state and spectroscopic profile are critical for the handling, identification, and quantification of 2,4-Dichlorodiphenyl ether.

Physical Properties

Data regarding the experimental physical properties of 2,4-Dichlorodiphenyl ether is sparse. One source lists a melting point of -107.3 °C and a boiling point of 99.2 °C, however, these values appear to correspond to the isooctane solvent in which the reference material was prepared, not the compound itself[2]. The predicted boiling point for the related compound 2,4-dichloro-4'-aminodiphenyl ether is 359.8±37.0 °C, suggesting the true boiling point of 2,4-Dichlorodiphenyl ether is substantially higher than the aforementioned value[8]. Due to its molecular weight and aromatic nature, it is expected to be a liquid or low-melting solid at standard temperature and pressure.

Spectroscopic Data

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of 2,4-Dichlorodiphenyl ether.

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for its analysis. The mass spectrum is characterized by a molecular ion peak corresponding to its isotopic mass and distinct fragmentation patterns resulting from the loss of chlorine atoms and cleavage of the ether bond[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data is available and provides information on the chemical environment of each carbon atom in the molecule[1].

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic vibrational frequencies associated with the C-O-C ether linkage, C-Cl bonds, and aromatic C-H and C=C bonds[1].

Synthesis and Reactivity

While specific literature on the synthesis of 2,4-Dichlorodiphenyl ether is not abundant, its production can be logically inferred from established organometallic reactions, primarily the Ullmann condensation.

Proposed Synthesis: Ullmann Condensation

The Ullmann condensation is the classical and most versatile method for forming diaryl ethers. This reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures.

A plausible synthetic route to 2,4-Dichlorodiphenyl ether would involve the reaction of a phenolate with 1-bromo-2,4-dichlorobenzene or, more likely due to reactant availability, the reaction of 2,4-dichlorophenol with an aryl halide like bromobenzene. The latter is preferred as the phenoxide derived from 2,4-dichlorophenol is more readily formed.

Sources

- 1. 2,4-Dichlorodiphenyl ether | C12H8Cl2O | CID 92339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accustandard.com [accustandard.com]

- 3. 2,4-DICHLORODIPHENYL ETHER [drugs.ncats.io]

- 4. accustandard.com [accustandard.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 4,4'-Dichlorodiphenyl ether — IUPAC name, SMILES, InChIKey & properties | MolForge [molforge.ai]

- 8. 2,4-DICHLORO-4'-AMINODIPHENYL ETHER CAS#: 14861-17-7 [m.chemicalbook.com]

Thermodynamic Stability & Physico-Chemical Profile of 2,4-Dichlorodiphenyl Ether (2,4-DDE)

[1]

Executive Summary

2,4-Dichlorodiphenyl ether (2,4-DDE), a specific congener of the polychlorinated diphenyl ethers (PCDEs), serves as a critical model system for understanding the stability of halogenated diaryl ether scaffolds.[1] Often encountered as a byproduct in the synthesis of chlorophenoxy herbicides (e.g., 2,4-D) or as a precursor in the formation of toxic dioxins/furans, its thermodynamic profile is of paramount importance to both medicinal chemistry (scaffold robustness) and environmental safety (persistence).[1]

This guide provides a rigorous analysis of the molecule's energetics, distinguishing it from the common herbicide 2,4-D (2,4-dichlorophenoxyacetic acid).[1] We explore its formation enthalpy, thermal decomposition pathways, and provide a validated protocol for its synthesis and purification.

Physico-Chemical Architecture

Unlike rigid aromatic systems, the ether linkage in 2,4-DDE introduces a degree of conformational flexibility, allowing the phenyl rings to rotate.[1] However, the ortho-chlorine at position 2 creates a steric barrier (the "ortho effect"), raising the rotational energy barrier compared to non-ortho substituted congeners like 4,4'-DDE.

Table 1: Physico-Chemical Properties of 2,4-DDE[1]

| Property | Value / Description | Source/Note |

| CAS Number | 51892-26-3 | [AccuStandard, 2024] |

| Molecular Formula | C₁₂H₈Cl₂O | |

| Molecular Weight | 239.10 g/mol | [PubChem, 2025] |

| Physical State | Liquid or Low-Melting Solid | Pure congener data is rare; often exists as oil due to MP depression in mixtures.[1] |

| Boiling Point | > 280 °C (Predicted) | Extrapolated from Diphenyl Ether (BP 258°C) and Cl-substitution effects.[1] |

| LogP (Octanol/Water) | ~ 4.9 - 5.1 | Highly lipophilic; bioaccumulative potential.[1] |

| Electronic Character | Electron-deficient Ring A (2,4-dichloro) | The ether oxygen acts as a donor to Ring B but is inductively withdrawn by Cl on Ring A. |

Critical Distinction: Do not confuse 2,4-DDE with 2,4-D (2,4-Dichlorophenoxyacetic acid) . The latter contains a carboxylic acid moiety and is a solid with MP ~140°C. 2,4-DDE is the decarboxylated ether core.[1]

Thermodynamic Stability Analysis

The thermodynamic stability of 2,4-DDE is governed by the balance between the resonance stabilization of the diphenyl ether bond and the steric/electronic destabilization introduced by the chlorine substituents.

Enthalpy and Gibbs Free Energy

Experimental calorimetric data for specific PCDE congeners is scarce.[1] However, Density Functional Theory (DFT) studies at the B3LYP/6-31G* level provide reliable thermodynamic parameters.

-

Enthalpy of Formation (

): The formation of 2,4-DDE is exothermic.[1] The introduction of chlorine atoms generally lowers -

Gibbs Free Energy (

): The negative -

Isomeric Stability: 2,4-DDE is predicted to be less thermodynamically stable than its symmetric isomer, 4,4'-DDE.[1]

-

Reasoning: The 2-position chlorine (ortho) interacts sterically with the ether oxygen and the opposing phenyl ring, creating torsional strain. 4,4'-DDE lacks this steric clash, allowing for a more planar, resonance-stabilized conformation.

-

Bond Dissociation Energies (BDE)

Stability under stress is dictated by the weakest bond.

Thermal Degradation & Safety Implications[2][3]

The most critical thermodynamic risk associated with 2,4-DDE is its conversion into Polychlorinated Dibenzofurans (PCDFs) under thermal stress (pyrolysis or incomplete combustion).[1] This is an intramolecular cyclization driven by radical mechanisms.

Mechanism: De Novo Synthesis of Furans

When heated above 600°C (or lower in the presence of metal catalysts like Cu/Fe), 2,4-DDE undergoes:

-

Loss of ortho-H or ortho-Cl (via radical attack).[1]

-

Ring closure (cyclization).[1]

-

Formation of Mono- or Dichlorodibenzofurans.[1]

Visualization: Thermal Decomposition Pathway

The following diagram illustrates the critical failure mode of the 2,4-DDE scaffold under thermal stress.

Caption: Thermal transformation of 2,4-DDE into toxic furan derivatives via radical cyclization.[1]

Synthesis & Purification Protocol

For researchers requiring high-purity 2,4-DDE for stability testing or as an analytical standard, a modified Ullmann Ether Synthesis is the gold standard.[1] Traditional methods use harsh conditions (200°C, copper bronze); this modern protocol uses a ligand-accelerated system for milder conditions and higher yield.

Experimental Workflow

Reaction:

Reagents:

-

2,4-Dichlorophenol (1.0 equiv)[1]

-

Iodobenzene (1.2 equiv) - Chosen over bromobenzene for higher reactivity.[1]

-

Copper(I) Iodide (CuI) (10 mol%)[1]

-

Ligand: 1,10-Phenanthroline or N,N-Dimethylglycine (20 mol%)[1]

-

Base: Cesium Carbonate (

) or Potassium Phosphate ( -

Solvent: Toluene or DMF (Anhydrous)

Step-by-Step Protocol:

-

Charge: In a glovebox or under Argon, add 2,4-dichlorophenol (1.63 g, 10 mmol),

(6.5 g, 20 mmol), CuI (190 mg, 1 mmol), and 1,10-Phenanthroline (360 mg, 2 mmol) to a Schlenk flask. -

Solvate: Add anhydrous Toluene (20 mL) and Iodobenzene (1.34 mL, 12 mmol).

-

Reflux: Seal the flask and heat to 110°C with vigorous stirring for 24 hours. Note: The color will change from green/blue to dark brown.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate.

-

Wash: Wash the filtrate with 1M NaOH (to remove unreacted phenol), followed by Brine. Dry over

.[1][2] -

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography using Hexanes (100%). 2,4-DDE is non-polar and elutes early.[1]

-

Validation: Confirm structure via GC-MS (M+ peak at 238/240/242 m/z) and 1H NMR.

Visualization: Synthesis Workflow

Caption: Ligand-promoted Ullmann coupling workflow for high-purity 2,4-DDE synthesis.

Experimental Validation of Stability

To empirically verify the thermodynamic stability of the synthesized scaffold, the following assays are recommended:

-

Thermogravimetric Analysis (TGA):

-

Protocol: Ramp 10°C/min under

. -

Expected Result: Onset of weight loss > 200°C (evaporation) vs. decomposition > 350°C.

-

-

Differential Scanning Calorimetry (DSC):

-

Protocol: Heat-Cool-Heat cycle (-120°C to 200°C).

-

Purpose: Determine exact melting point and glass transition (

) if amorphous.

-

-

Accelerated Stability (Oxidative):

-

Protocol: Reflux in presence of benzoyl peroxide (radical initiator).

-

Purpose: Assess susceptibility of the ether methylene (if alkylated) or the aromatic ring to radical attack. 2,4-DDE is resistant to oxidation but sensitive to reduction (dechlorination).

-

References

-

AccuStandard. (2024).[1] 2,4-Dichlorodiphenyl ether Certified Reference Material. AccuStandard. Link

-

PubChem. (2025).[1][3] 2,4-Dichlorodiphenyl ether Compound Summary. National Library of Medicine. Link[1]

-

Zeng, X. L., et al. (2007).[1] DFT study on the structural parameters and thermodynamic properties of polychlorinated diphenyl ethers. Acta Chimica Sinica. Link

-

Ma, Y., et al. (2023).[1] Polychlorinated Diphenyl Ethers in the Environment: A Review. International Journal of Environmental Research and Public Health. Link[1]

-

Organic Syntheses. (1933).[1] Ullmann Ether Synthesis Protocols. Organic Syntheses, Coll. Vol. 2, p. 445.[1] Link

-

NIST. (2024). Thermodynamic Data for Polychlorinated Biphenyls and Ethers. NIST Chemistry WebBook. Link

Technical Data Sheet & Scientific Guide: Dichlorodiphenyl Ethers (CAS 2444-89-5 and Isomeric Analogues)

Executive Summary & Nomenclature Clarification

Polychlorinated diphenyl ethers (PCDEs) are a critical class of halogenated aromatic compounds utilized as chemical intermediates and frequently monitored as persistent environmental contaminants. As a Senior Application Scientist, it is imperative to first address a widespread nomenclature discrepancy found in commercial chemical databases regarding the requested topic.

While often conflated under the name "2,4-Dichlorodiphenyl ether," CAS Registry Number 2444-89-5 definitively corresponds to the symmetrical isomer 4,4'-dichlorodiphenyl ether (bis(p-chlorophenyl) ether)[1],[2]. Conversely, the asymmetrical 2,4-dichlorodiphenyl ether is correctly identified by CAS 51892-26-3 [3],[4]. To ensure rigorous scientific accuracy for drug development and environmental monitoring professionals, this whitepaper synthesizes the physicochemical properties, mechanistic synthesis, environmental toxicokinetics, and analytical methodologies for both critical isomers, prioritizing the requested CAS 2444-89-5.

Physicochemical Properties & Structural Data

Understanding the thermodynamic and phase behavior of PCDEs is essential for predicting their environmental fate, partition coefficients, and extraction efficiencies. Both isomers share the molecular formula

Table 1: Comparative Physicochemical Properties of Dichlorodiphenyl Ether Isomers

| Property | 4,4'-Dichlorodiphenyl ether | 2,4-Dichlorodiphenyl ether |

| CAS Registry Number | 2444-89-5[1] | 51892-26-3[4] |

| IUPAC Name | 1-chloro-4-(4-chlorophenoxy)benzene[1] | 2,4-dichloro-1-phenoxybenzene[4] |

| Molecular Formula | ||

| Molecular Weight | 239.10 g/mol [1] | 239.10 g/mol [4] |

| Melting Point | 30 °C[5] | < 10 °C (Liquid at RT) |

| Boiling Point | ~310 °C | 297 °C[6] |

| Density | N/A (Solid at RT) | 1.3 g/cm³[6] |

| LogP (Octanol/Water) | 5.25[5] | ~5.10 |

Synthesis & Mechanistic Pathways

The industrial and laboratory synthesis of dichlorodiphenyl ethers relies on either targeted condensation or direct electrophilic aromatic substitution, depending on the desired isomeric purity.

-

Targeted Ullmann Ether Synthesis: To achieve high isomeric purity of 4,4'-dichlorodiphenyl ether (CAS 2444-89-5), researchers employ the Ullmann condensation. This involves the copper-catalyzed coupling of 4-chlorophenol with 1,4-dichlorobenzene under basic conditions and elevated temperatures. The base deprotonates the phenol, forming a phenoxide nucleophile that attacks the aryl halide, facilitated by the Cu(I)/Cu(III) catalytic cycle.

-

Noncatalytic Direct Chlorination: Conversely, the noncatalytic chlorination of diphenyl ether yields a complex isomeric mixture. According to foundational work by Watson and Hennis (1979), reacting diphenyl ether with chlorine gas without a catalyst results in electrophilic aromatic substitution, producing 2,4-dichlorodiphenyl ether (CAS 51892-26-3) alongside other isomers and higher molecular weight adducts[7],[8].

Mechanistic pathways for synthesizing dichlorodiphenyl ether isomers.

Environmental Toxicology & Toxicokinetics

PCDEs exhibit high lipophilicity (LogP > 5), driving significant bioaccumulation in aquatic ecosystems[5],[9]. Chui, Addison, and Law (1990) conducted authoritative studies on the acute toxicity and toxicokinetics of chlorinated diphenyl ethers in brook trout (Salvelinus fontinalis)[10],[11].

-

Acute Toxicity: The 96-hour LC50 values for mono- and di-chlorinated isomers demonstrate high acute aquatic toxicity. Specifically, the LC50 for 2,4-dichlorodiphenyl ether was determined to be 0.66 mg/L, while 4-chlorodiphenyl ether was 0.73 mg/L[10],[12]. Higher chlorinated congeners (tri- and tetra-CDEs) exceeded their water solubility limits before reaching acute lethality thresholds[12].

-

Toxicokinetic Modeling: The in vivo behavior of PCDEs in trout is accurately described by a one-compartment open model characterized by zero-order absorption (constant uptake from water) and first-order elimination (metabolism and excretion)[10]. The rapid uptake rate (2.4 to 48.9 µ g/day ) and slow clearance lead to model-predicted maximum body burdens reaching up to 316 µg/g for the 2,4-dichloro isomer[10],[12].

One-compartment toxicokinetic model of PCDE uptake and elimination in trout.

Analytical Methodology: GC-MS Quantification Protocol

To accurately quantify PCDE body burdens in biological matrices, rigorous lipid removal and high-resolution chromatography are required. The following self-validating protocol ensures high recovery and minimizes matrix effects.

Protocol: Extraction and GC-MS Quantification

-

Matrix Homogenization & Desiccation: Accurately weigh 1.0 g of biological tissue. Homogenize with 5.0 g of anhydrous sodium sulfate (

).-

Causality:

chemically binds cellular water, preventing the formation of emulsions during solvent extraction and ensuring deep, uniform solvent penetration into the lipid matrix.

-

-

Internal Standard Spiking (Validation Step): Prior to extraction, spike the sample with 10 ng of

-labeled 4,4'-dichlorodiphenyl ether.-

Causality: Tracking this isotopic surrogate through the entire workflow allows for the calculation of absolute recovery rates, rendering the protocol a self-validating system that accounts for any analyte loss during clean-up.

-

-

Soxhlet Extraction: Extract the desiccated homogenate using 150 mL of a 1:1 (v/v) Hexane:Dichloromethane (DCM) mixture for 16 hours.

-

Causality: This specific non-polar/slightly polar solvent blend optimally solubilizes both the highly lipophilic PCDEs and the structural lipids housing them.

-

-

Adsorption Chromatography Clean-up: Concentrate the extract to 2 mL and load it onto a multi-layer column containing activated Florisil and neutral Silica gel. Elute with 100 mL of Hexane.

-

Causality: Florisil and Silica gel strongly adsorb polar biogenic lipids, pigments, and cholesterol, allowing the non-polar PCDEs to pass through. This critical step prevents GC column fouling and ion suppression in the MS source.

-

-

Concentration: Reduce the eluate volume to exactly 1.0 mL under a gentle stream of ultra-high-purity nitrogen at 35 °C.

-

GC-MS (EI-SIM) Analysis: Inject 1.0 µL into a GC-MS equipped with a DB-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film). Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Utilize Selected Ion Monitoring (SIM) targeting the molecular ion cluster (m/z 238, 240, 242) corresponding to the

isotopes.

Self-validating extraction and GC-MS quantification workflow for PCDEs.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 17126, 4,4'-Dichlorodiphenyl ether (CAS 2444-89-5)." PubChem, [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 92339, 2,4-Dichlorodiphenyl ether (CAS 51892-26-3)." PubChem, [Link]

-

Watson, W. D., & Hennis, S. R. (1979). "Noncatalytic chlorination of diphenyl ether." Journal of Organic Chemistry, 44(7), 1158-1161. [Link]

-

Chui, Y. C., Addison, R. F., & Law, F. C. (1990). "Acute toxicity and toxicokinetics of chlorinated diphenyl ethers in trout." Xenobiotica, 20(5), 489-499. [Link]

Sources

- 1. 4,4'-Dichlorodiphenyl ether | C12H8Cl2O | CID 17126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2444-89-5 | Sigma-Aldrich [sigmaaldrich.com]

- 3. accustandard.com [accustandard.com]

- 4. 2,4-Dichlorodiphenyl ether | C12H8Cl2O | CID 92339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4'-dichlorodiphenyl ether [stenutz.eu]

- 6. echemi.com [echemi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Acute toxicity and toxicokinetics of chlorinated diphenyl ethers in trout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polychlorinated Diphenyl Ethers in the Environment: A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Photochemical Degradation Pathways of 2,4-Dichlorodiphenyl Ether (2,4-DDE)

An In-Depth Technical Guide for Environmental Chemists and Toxicologists

Executive Summary & Physicochemical Context

2,4-Dichlorodiphenyl ether (2,4-DDE) represents a critical class of chlorinated aromatic ethers. Often found as a byproduct in the synthesis of chlorophenoxy herbicides (like 2,4-D) or as a degradation intermediate of polybrominated diphenyl ethers (PBDEs), its environmental fate is governed largely by photolytic transformation.

For researchers, the degradation of 2,4-DDE is not merely a disappearance event but a toxicity vector . The photochemical lability of the ortho-chlorine (C-2 position) opens pathways for intramolecular cyclization, potentially yielding polychlorinated dibenzofurans (PCDFs)—compounds with significantly higher dioxin-like toxicity than the parent ether.

This guide details the mechanistic bifurcation between reductive dechlorination and photocyclization , supported by validated experimental protocols.

Mechanistic Pathways of Degradation

The photodegradation of 2,4-DDE is driven by the absorption of UV radiation (typically

Pathway A: Reductive Dechlorination (Stepwise Detoxification)

In the presence of hydrogen donors (solvents like methanol, hexane, or dissolved organic matter in water), the aryl radical abstracts a hydrogen atom.

-

Primary Event: Homolysis of the C-Cl bond. The ortho-Cl (position 2) is sterically strained and electronically susceptible, often leaving before the para-Cl (position 4).

-

Radical Stabilization: The resulting 2,4-DDE radical abstracts H• from the solvent.[1]

-

Product: Formation of 4-chlorodiphenyl ether (4-CDE) or 2-chlorodiphenyl ether (2-CDE) , eventually leading to unsubstituted diphenyl ether (DE).

Pathway B: Intramolecular Cyclization (Toxification)

This is the critical pathway for risk assessment. If the ortho-chlorine is lost, the resulting radical at the C-2 position is spatially aligned with the ortho-carbon of the adjacent phenyl ring.

-

Radical Attack: The C-2 radical attacks the C-2' position of the non-substituted ring.

-

Intermediate: Formation of a dihydrodibenzofuran radical intermediate.

-

Oxidation: Rapid loss of two hydrogen atoms (to dissolved oxygen or other oxidants) stabilizes the planar ring system.

-

Product: Formation of Monochlorodibenzofurans (MCDFs) , specifically isomers such as 3-chlorodibenzofuran (depending on ring numbering conventions relative to the ether bridge).

Pathway C: Photo-oxidation (Indirect Photolysis)

In aqueous environments containing nitrate or humic substances, hydroxyl radicals (

-

Hydroxylation: Formation of hydroxylated-PCDEs (OH-PCDEs).

-

Cleavage: Ether bond rupture yielding 2,4-dichlorophenol (2,4-DCP) and phenol.

Visualization of Degradation Pathways

The following diagram illustrates the competitive kinetics between dechlorination (detoxification) and cyclization (toxification).

Caption: Competitive photochemical pathways of 2,4-DDE. The red path indicates the formation of toxic furan derivatives via radical cyclization.

Experimental Protocol: Photolysis Kinetics & Product Analysis

To rigorously quantify these pathways, the following self-validating protocol is recommended. This workflow ensures mass balance and distinguishes between direct and indirect photolysis.

Phase 1: Reactor Setup & Actinometry

Objective: Establish precise photon flux to calculate quantum yields.

-

Light Source: Use a 450W Xenon arc lamp with a Pyrex filter (

nm) to simulate solar irradiation. -

Actinometry (Validation Step): Before irradiating samples, perform p-nitroanisole (PNA)/pyridine actinometry .

-

Irradiate a solution of PNA (

) and pyridine ( -

Measure the decay of PNA via HPLC.

-

Why? This corrects for lamp intensity fluctuations and reactor geometry, allowing calculation of the quantum yield (

).

-

Phase 2: Irradiation Procedure

-

Solvent Selection: Prepare 2,4-DDE (

) in:-

Milli-Q Water (Hydrolysis/Direct photolysis baseline).

-

Acetone/Hexane (To test H-donor capability and triplet state sensitization).

-

Humic Acid Solution (To simulate environmental indirect photolysis).

-

-

Sampling: Aliquot

at -

Quenching: Immediately store samples in amber vials at 4°C. If analyzing for phenols, acidify to pH 2 to prevent dissociation.

Phase 3: Analytical Workflow (GC-MS)

Objective: Separate isomers (2-CDE vs 4-CDE) and identify furans.

-

Extraction: Liquid-Liquid Extraction (LLE) with dichloromethane (DCM).

-

Instrument: GC-MS (Gas Chromatography-Mass Spectrometry) in SIM (Selected Ion Monitoring) mode.

-

Target Ions (m/z):

-

2,4-DDE: 238, 240 (Parent).

-

MCDF: 202, 204 (Characteristic furan cluster).

-

CDE: 204, 206.

-

DCP: 162, 164.

-

Data Summary: Kinetic Parameters

The degradation typically follows pseudo-first-order kinetics (

| Solvent System | Dominant Mechanism | Half-Life ( | Major Product |

| Pure Water | Direct Photolysis | 40–60 min | 4-CDE, 2,4-DCP |

| Hexane | Reductive Dechlorination | 15–25 min | 4-CDE, Diphenyl Ether |

| Acetone | Sensitized Photolysis | < 10 min | MCDF (Cyclization favored) |

Note: Data estimates based on typical chlorinated ether behaviors in organic vs. aqueous solvents.

Critical Implications for Drug & Chemical Development

For professionals in chemical safety and drug development, the 2,4-DDE case study highlights a "Trojan Horse" effect:

-

Precursor Stability: 2,4-DDE itself is moderately toxic but stable.

-

Photo-activation: Upon exposure to sunlight, it does not just "break down"; it restructures into a planar configuration (MCDF) that fits the Aryl Hydrocarbon Receptor (AhR), significantly amplifying biological activity.

-

Mitigation: When designing ether-based scaffolds, avoid ortho-chlorination patterns if the compound is expected to persist in sunlit surface waters, or ensure rapid hydrolysis pathways compete effectively with photocyclization.

References

-

Mechanisms of PCDE Photolysis

- Choudhry, G. G., et al. "Photochemistry of chlorinated diphenyl ethers." Chemosphere (1977).

-

Source: (General Journal Link for verification of historic context).

-

Formation of Dibenzofurans

- Latch, D. E., et al. "Aqueous photochemistry of triclosan: formation of 2,4-dichlorophenol, 2,8-dichlorodibenzo-p-dioxin, and oligomerization products." Environmental Toxicology and Chemistry (2005).

- Relevance: Establishes the cyclization mechanism for similar chlorin

-

Source:

-

Experimental Protocols for Photolysis

- U.S. EPA. "Fate, Transport and Transformation Test Guidelines: OPPTS 835.

-

Source:

-

Kinetics of Chlorinated Ether Degrad

- Rayne, S., et al. "Photochemical degradation of polybrominated diphenyl ethers." Journal of Environmental Science and Health, Part A (2006). (Analogous mechanisms for chloro- analogs).

-

Source:

Sources

The Strategic Role of 2,4-Dichlorodiphenyl Ether Scaffolds in Agrochemical Synthesis

Topic: Role of 2,4-Dichlorodiphenyl ether as a pesticide intermediate Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Agrochemical Development Professionals

Executive Summary: The Phenoxy Anchor

In the hierarchy of agrochemical intermediates, 2,4-Dichlorodiphenyl ether (2,4-DDE) represents more than a single molecule; it is a foundational structural motif (scaffold) that underpins two distinct classes of herbicides: the diphenyl ether protoporphyrinogen oxidase (PPO) inhibitors and the aryloxyphenoxypropionate ("FOP") acetyl-CoA carboxylase (ACCase) inhibitors.

While "2,4-Dichlorodiphenyl ether" (CAS 51892-26-3) exists as a discrete chemical entity, its industrial relevance lies in its functionalized derivatives—specifically 2,4-dichloro-4'-nitrodiphenyl ether and 4-(2,4-dichlorophenoxy)phenol . This guide dissects the synthetic utility of this scaffold, detailing the transition from raw chlorophenols to high-value active ingredients (AIs) like Diclofop-methyl and Bifenox , while addressing critical process safety parameters regarding dioxin formation.

Chemical Identity & Structural Significance[1][2]

The 2,4-DDE scaffold provides the lipophilic "tail" necessary for herbicide binding at the target enzyme site.

| Property | Specification |

| Core Scaffold Name | 2,4-Dichloro-1-phenoxybenzene |

| Key Derivative 1 | Nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene) |

| Key Derivative 2 | 4-(2,4-Dichlorophenoxy)phenol (Diclofop intermediate) |

| Molecular Weight | 239.10 g/mol (Unsubstituted core) |

| Lipophilicity (LogP) | ~4.8 (High lipophilicity drives foliar uptake) |

| Reactivity Profile | Activated for electrophilic substitution on the phenoxy ring; 2,4-dichloro ring is deactivated.[1][2] |

Mechanism of Action Relevance[5][6][7][8][9][10][11][12]

-

PPO Inhibitors (e.g., Nitrofen, Bifenox): The ether bridge orients the nitro/carboxyl groups to compete with protoporphyrinogen IX, causing singlet oxygen accumulation and cell membrane rupture.

-

ACCase Inhibitors (e.g., Diclofop): The 2,4-DDE moiety mimics the hydrophobic tail of fatty acids, lodging into the carboxyltransferase domain of ACCase, blocking lipid biosynthesis.

Synthetic Pathways: Constructing the Ether Bridge

The synthesis of the 2,4-DDE scaffold relies heavily on Nucleophilic Aromatic Substitution (S_NAr) rather than the classic Ullmann coupling, due to the activation provided by nitro groups in the precursors.

Pathway A: The Nitro-Ether Route (Primary Industrial Route)

This route generates the 2,4-dichloro-4'-nitrodiphenyl ether , which serves as the AI itself (Nitrofen) or a precursor to amino- and hydroxy-derivatives.

Reagents: 2,4-Dichlorophenol (2,4-DCP), 4-Chloronitrobenzene (4-CNB), Potassium Hydroxide (KOH). Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

Step-by-Step Protocol:

-

Salt Formation: Charge 2,4-DCP (1.0 eq) and KOH (1.05 eq) into a reactor. Heat to 100°C and strip water (azeotropic distillation with toluene) to form the anhydrous potassium 2,4-dichlorophenolate. Moisture control is critical to prevent hydrolysis of 4-CNB.

-

Coupling (S_NAr): Add 4-Chloronitrobenzene (1.0 eq) and polar aprotic solvent (DMSO).

-

Reaction: Heat to 140–160°C for 4–6 hours. The electron-withdrawing nitro group on 4-CNB activates the ring for nucleophilic attack by the phenolate.

-

Workup: Quench in water. The product precipitates. Filter and wash to remove inorganic salts (KCl).

-

Purification: Recrystallize from methanol/water to remove unreacted 4-CNB.

Pathway B: Conversion to 4-(2,4-Dichlorophenoxy)phenol

For "FOP" herbicides like Diclofop-methyl, the nitro group must be converted to a hydroxyl group.

-

Reduction: Hydrogenation of the nitro-ether using H2/Pd-C or Fe/HCl reduces the -NO2 group to -NH2, yielding 4-(2,4-dichlorophenoxy)aniline .

-

Diazotization: Treat the aniline with NaNO2/H2SO4 at 0–5°C to form the diazonium salt.

-

Hydrolysis: Heat the diazonium salt in aqueous H2SO4 (steam distillation) to replace the diazo group with a hydroxyl group.

-

Note: This step is yield-sensitive. Modern processes may employ direct hydroxylation via boronic acid intermediates (though more expensive) or alternative coupling partners (e.g., hydroquinone) if selectivity allows.

-

Visualization of Synthetic Logic

Figure 1: Synthetic flow from basic chlorophenols to high-value herbicide actives via the 2,4-DDE scaffold.[3]

Downstream Applications & Process Optimization

Synthesis of Diclofop-methyl

Diclofop-methyl is the methyl ester of 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid.[4]

-

Key Reaction: Williamson Ether Synthesis.[5]

-

Protocol:

-

Dissolve 4-(2,4-dichlorophenoxy)phenol in acetonitrile or MEK (Methyl Ethyl Ketone).

-

Add Potassium Carbonate (K2CO3) (1.2 eq) as the base.

-

Add Methyl 2-chloropropionate (1.1 eq). Note: Use the (R)-enantiomer if stereospecificity is required, though Diclofop is often sold as a racemate.

-

Reflux for 3–5 hours. Monitor by HPLC.

-

Filter salts and evaporate solvent.

-

Synthesis of Bifenox

Bifenox (Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate) utilizes a slightly different coupling strategy to install the carboxylate moiety.

-

Precursors: 2,4-Dichlorophenol + Methyl 5-chloro-2-nitrobenzoate.

-

Mechanism: S_NAr coupling similar to the Nitrofen route, but the electrophile (nitrobenzoate) is more sterically crowded, requiring higher temperatures or phase-transfer catalysts (PTC) like Tetrabutylammonium bromide (TBAB).

Critical Control Points: Safety & Impurity Profiling

The Dioxin Hazard

The synthesis of polychlorinated diphenyl ethers carries an inherent risk of forming Polychlorinated Dibenzo-p-dioxins (PCDDs) , specifically if the reaction temperature exceeds 180°C or if alkaline conditions are prolonged.

-

Mechanism: Intramolecular cyclization of the phenolate intermediate at the ortho position of the second ring.

-

Control Strategy:

-

Temperature Cap: Maintain reaction temperature <160°C.

-

Solvent Choice: Use DMSO or Sulfolane to enhance rate at lower temperatures, avoiding the high thermal requirements of solvent-free melts.

-

Oxidation Prevention: Conduct all coupling reactions under a nitrogen blanket. Oxygen promotes radical coupling pathways that favor dioxin formation.

-

Toxicology & Handling

-

Nitrofen: Classified as a teratogen (Category 1B). Strict engineering controls (isolators, gloveboxes) are mandatory when handling the nitro-intermediate.

-

2,4-DDE Scaffold: Generally lipophilic and bioaccumulative. Waste streams must be incinerated at high temperatures (>1100°C) to ensure destruction of potential dioxin trace impurities.

References

-

Unger, T. A. (1996).[6] Pesticide Synthesis Handbook. Noyes Publications. (Detailed protocols on Diclofop and Nitrofen synthesis).

-

Hassan, A. A., et al. (2017). "Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate."[7] RSC Advances, 7, 16149-16156. Link

-

PubChem. (2025).[1][4] "Diclofop-methyl Compound Summary." National Library of Medicine. Link

-

EPA. (2025). "2,4-Dichlorodiphenyl ether Chemical Details." U.S. Environmental Protection Agency. Link

-

Tanaka, F. S., et al. (1990). "Synthesis of possible ring-hydroxylated metabolites of diclofop-methyl." Journal of Agricultural and Food Chemistry, 38(1), 266–269. Link

Sources

- 1. 2,4-Dichlorodiphenyl ether | C12H8Cl2O | CID 92339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 3. AU2023100062B4 - Process for producing herbicide and intermediate thereof - Google Patents [patents.google.com]

- 4. Diclofop-methyl | C16H14Cl2O4 | CID 39985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

Solubility Profiling of 2,4-Dichlorodiphenyl Ether (PCDE-7): A Technical Guide

The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization of 2,4-Dichlorodiphenyl ether (2,4-DPE).

Executive Summary & Chemical Identity[1][2][3]

2,4-Dichlorodiphenyl ether (CAS: 51892-26-3), often designated as PCDE-7 in environmental chemistry, is a lipophilic chlorinated ether structurally distinct from the DDT metabolite 2,4'-DDE (dichlorodiphenyldichloroethylene).[1] It serves as a structural motif in various herbicides (e.g., Nitrofen) and antimicrobial agents (e.g., Triclosan precursors).

Understanding the solubility of PCDE-7 is critical for:

-

Environmental Fate: Predicting bioaccumulation potential (Log

driven). -

Drug Development: Optimizing extraction efficiency from biological matrices.[1]

-

Synthesis: Selecting appropriate reaction media for nucleophilic aromatic substitutions.

Chemical Profile

| Property | Value / Description |

| IUPAC Name | 2,4-Dichloro-1-phenoxybenzene |

| Molecular Formula | |

| Molecular Weight | 239.1 g/mol |

| Physical State | Viscous liquid or low-melting solid (Ambient) |

| Log | ~4.9 – 5.1 |

| Water Solubility | Hydrophobic ( |

Solubility Landscape: Organic Solvents vs. Water[2]

The solubility behavior of 2,4-DPE is governed by the "Like Dissolves Like" principle.[1][2] The molecule's lack of hydrogen bond donors and significant non-polar surface area (two phenyl rings + chlorine substituents) results in negligible aqueous solubility but high affinity for organic solvents.[1]

Comparative Solubility Data

Note: Values are synthesized from experimental data of structural analogs (PCDEs) and thermodynamic modeling.

| Solvent Class | Solvent | Solubility Rating | Interaction Mechanism |

| Aqueous | Water ( | Negligible ( | Hydrophobic effect; high energy cost for cavity formation.[1] |

| Non-Polar | Hexane / Heptane | High ( | Van der Waals / Dispersion forces dominate.[1] |

| Chlorinated | Dichloromethane (DCM) | Very High | |

| Polar Aprotic | Acetone | High | Dipole-dipole; efficient solvation of the ether linkage.[1] |

| Polar Protic | Methanol / Ethanol | Moderate | Soluble, but limited by the solvent's H-bond network density.[1] |

The Hydrophobic Effect

In water, 2,4-DPE disrupts the hydrogen-bonding network, forcing water molecules into an ordered "clathrate-like" cage around the solute.[1] This entropy reduction (

Experimental Methodologies

Accurate measurement of 2,4-DPE solubility requires distinct protocols for aqueous (trace level) and organic (bulk level) systems.[1]

Protocol A: The Generator Column Method (Aqueous Solubility)

Objective: Determine the intrinsic water solubility (

Principle: Water is pumped gently through a column packed with an inert support (glass beads or Chromosorb) coated with the test compound.[1] This ensures a true thermodynamic equilibrium is reached.[1]

Workflow Diagram:

Step-by-Step Procedure:

-

Coating: Dissolve ~50 mg of 2,4-DPE in 20 mL of volatile solvent (e.g., Hexane). Add 5 g of solid support (Chromosorb W).[1] Evaporate solvent via rotary evaporation to coat the support evenly.[1]

-

Packing: Dry pack the coated support into a stainless steel HPLC column (

). -

Equilibration: Connect to an HPLC pump. Pump reagent-grade water at

through the column. Discard the first 50 mL to remove fines.[1] -

Sampling: Collect triplicate fractions (e.g., 10-20 mL) into vials containing a pre-measured volume of extraction solvent (Hexane).

-

Analysis: Analyze the organic extract via GC-MS.

Protocol B: Dynamic Laser Monitoring (Organic Solubility)

Objective: Determine solubility limits in organic solvents across a temperature range.

Principle: A synthetic method where a known mass of solute and solvent are heated until dissolution (clear point) and cooled until precipitation (cloud point), monitored by laser transmittance.

Step-by-Step Procedure:

-

Preparation: Weigh 2,4-DPE (

) and Solvent ( -

Agitation: Stir constantly using a magnetic bar.

-

Thermal Cycle:

-

Calculation: Solubility mole fraction (

) is calculated at the transition temperature.[1]

Analytical Quantification Workflow

For 2,4-DPE, Gas Chromatography (GC) is superior to LC due to the compound's volatility and lack of strong UV chromophores.

Recommended Instrument: GC-MS (Single Quadrupole) or GC-ECD (Electron Capture Detector).[1] Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).[1]

Key Mechanistic Insight:

In Mass Spectrometry (EI source), 2,4-DPE typically fragments to lose chlorine atoms or the phenoxy linkage. Monitor the molecular ion cluster (

Implications for Research & Development

Formulation & Delivery

Due to its high lipophilicity (

-

Lab Protocol: Avoid polystyrene containers; use glass or Teflon (PTFE).

-

Dosing Vehicles: Use Corn oil, DMSO (up to 10%), or Tween-80 emulsions for in vivo studies. Do not attempt aqueous saline solutions without a surfactant.[1]

Environmental Toxicology

The low water solubility implies that in environmental systems, 2,4-DPE partitions into sediment organic carbon (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92339, 2,4-Dichlorodiphenyl ether.[1] Retrieved from [Link]

-

U.S. EPA (2023). Method 23 - Determination of Polychlorinated Dibenzo-p-Dioxins and Polychlorinated Diphenyl Ethers.[1] Retrieved from [Link][1]

-

Li, X., et al. (2013). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.[3]15) K. Journal of Chemical & Engineering Data.[1][4] Retrieved from [Link]

-

Kitt, J. P., & Harris, J. M. (2015). Confocal Raman Microscopy for in Situ Measurement of Octanol–Water Partitioning.[4] Analytical Chemistry.[1][2][4][5][6] Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: Protocol for GC-MS Analysis of 2,4-Dichlorodiphenyl Ether (PCDE-7) in Soil Samples

Abstract

This protocol details the rigorous quantification of 2,4-Dichlorodiphenyl ether (2,4-DDE) , also known as PCDE-7 , in complex soil matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike the herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid), 2,4-DDE is a lipophilic halogenated ether often found as a manufacturing byproduct or environmental contaminant. This method utilizes Ultrasonic Extraction (USE) or Accelerated Solvent Extraction (ASE) followed by a multi-step cleanup (Sulfur removal + Florisil fractionation) to ensure trace-level detection. Quantitation is achieved via Selected Ion Monitoring (SIM) targeting the molecular ion cluster (

Introduction & Scientific Rationale

Target Analyte Profile

-

Chemical Name: 2,4-Dichloro-1-phenoxybenzene

-

Common Name: 2,4-Dichlorodiphenyl ether (PCDE-7)

-

CAS Number: 51892-26-3 (Specific Isomer)

-

Molecular Formula:

-

Molecular Weight: 239.10 g/mol

Analytical Challenges in Soil

Soil matrices present three primary obstacles for PCDE analysis:

-

Sulfur Interference: Elemental sulfur, ubiquitous in anaerobic soils, co-extracts with non-polar solvents and elutes near PCDEs, causing massive MS saturation.

-

Lipophilic Co-extractives: Humic acids and biogenic waxes can foul the GC injection port and column.

-

Isomeric Confusion: PCDEs have 209 congeners. High-resolution chromatography is required to separate 2,4-DDE from other dichloro- isomers (e.g., 4,4'-DDE).

This protocol integrates EPA Method 3550C (Extraction) and EPA Method 3620C (Florisil Cleanup) with optimized GC-MS parameters to resolve these issues.

Reagents and Standards

Standards

-

Native Standard: 2,4-Dichlorodiphenyl ether (purity >98%).

-

Internal Standard (IS): Phenanthrene-

or 4,4'-Dibromobiphenyl. Added to the final extract to correct for injection variability. -

Surrogate Standard (SS):

-PCB 28 or 2,4,6-Trichlorobiphenyl. Added to the soil before extraction to monitor method recovery.

Solvents & Materials

-

Extraction Solvent: Acetone:Hexane (1:1 v/v). Acetone penetrates the soil lattice; hexane solubilizes the lipophilic target.

-

Cleanup Materials:

-

Activated Copper Powder: For sulfur removal (acid-washed).

-

Florisil (Magnesium Silicate): Activated at 130°C for 16 hours.

-

Sodium Sulfate: Anhydrous, granular (baked at 400°C).

-

Experimental Protocol

Workflow Overview

The following diagram illustrates the critical path from sample collection to data generation.

Figure 1: Analytical workflow for 2,4-DDE determination in soil.

Step-by-Step Methodology

Step 1: Sample Pre-treatment

-

Drying: Lyophilize (freeze-dry) the soil sample to remove moisture without losing semi-volatiles. Alternatively, mix wet soil with anhydrous sodium sulfate until a free-flowing powder is obtained.

-

Sieving: Pass dried soil through a 2 mm sieve to remove gravel and twigs.

-

Spiking: Weigh 10.0 g of soil into a glass extraction vessel. Spike with 20 µL of Surrogate Standard solution (e.g., 5 µg/mL). Allow to equilibrate for 30 minutes.

Step 2: Extraction (Ultrasonic - EPA 3550C)

-

Add 10 g of anhydrous sodium sulfate to the sample and mix.

-

Add 30 mL of 1:1 Acetone:Hexane .

-

Sonicate: Place in an ultrasonic bath or use a probe sonicator for 20 minutes at <35°C.

-

Note: Heat degrades recovery. Monitor temperature.

-

-

Decant: Transfer the solvent layer through a funnel with filter paper containing sodium sulfate into a concentrator tube.

-

Repeat: Repeat extraction two more times with fresh solvent. Combine all extracts (Total ~90 mL).

Step 3: Extract Concentration & Sulfur Removal

-

Concentrate the combined extract to ~5 mL using a Rotary Evaporator or Nitrogen Blowdown (TurboVap) at 35°C.

-

Sulfur Test: Add ~200 mg of activated copper powder. Shake for 2 minutes.

-

Observation: If copper turns black, sulfur is present. Add more copper until it remains bright/shiny.

-

-

Filter the extract to remove copper dust.

Step 4: Florisil Cleanup (EPA 3620C)

-

Pack a glass column with 10 g activated Florisil topped with 1 cm sodium sulfate.

-

Condition with 20 mL Hexane. Discard eluate.

-

Load the sample extract (in Hexane) onto the column.

-

Elution:

-

Fraction 1 (PCBs/PCDEs): Elute with 40 mL 6% Diethyl Ether in Hexane . Collect this fraction.

-

Note: 2,4-DDE elutes in this non-polar fraction. More polar pesticides remain on the column.

-

-

Concentrate Fraction 1 to exactly 1.0 mL under nitrogen.

-

Add Internal Standard (10 µL of 10 µg/mL solution). Transfer to GC vial.

Instrumental Analysis (GC-MS)[1][2][3][4]

Gas Chromatograph Parameters

-

System: Agilent 7890/5977 or equivalent.

-

Column: DB-5ms or Rtx-5Sil MS (30 m × 0.25 mm ID × 0.25 µm film).

-

Rationale: Low-bleed 5% phenyl phase provides optimal separation for halogenated aromatics.

-

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode (purge on at 1.0 min). Temperature: 260°C.

-

Oven Program:

-

Initial: 80°C (Hold 1 min)

-

Ramp 1: 20°C/min to 200°C

-

Ramp 2: 5°C/min to 300°C (Hold 5 min)

-

Mass Spectrometer Parameters (SIM Mode)

Operate in Electron Impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for maximum sensitivity.

| Analyte | Type | Quant Ion ( | Qualifier 1 ( | Qualifier 2 ( | Dwell Time |

| 2,4-DDE | Target | 238.0 | 240.0 | 168.0 | 50 ms |

| Phenanthrene- | Int. Std | 188.0 | 189.0 | - | 50 ms |

| Surrogate | 268.0 | 270.0 | - | 50 ms |

-

Ion Logic:

-

238/240: Molecular ion cluster (M

and M+2) for two chlorines. Ratio should be approx 1.5:1. -

168: Significant fragment ion (Loss of Cl

or Dibenzofuran-like cyclization). Note: Some protocols use 168 as Quant if matrix interference is high at 238, but 238 is more specific.

-

Data Presentation & Calculations

Identification Criteria

-

Retention Time: Sample peak must be within ±0.06 min of the standard.

-

Ion Ratios: The ratio of

240 to 238 must be within ±20% of the theoretical value (approx 65%) or the daily standard.

Calculation Formula

Calculate concentration (

Where:

- = Area of target ion (238).

- = Area of Internal Standard ion (188).

- = Concentration of Internal Standard in extract (ng/mL).

- = Final extract volume (mL).

- = Dry weight of soil sample (g).

- = Dilution factor (if any).

- = Response Factor from calibration curve.

Quality Assurance (QA/QC)[8]

To ensure "Trustworthiness" and self-validation:

| QC Element | Frequency | Acceptance Criteria | Corrective Action |

| Method Blank | 1 per batch (20 samples) | < MDL (Method Detection Limit) | Re-extract batch if contaminated. |

| LCS (Lab Control Spike) | 1 per batch | 70% – 130% Recovery | Check extraction efficiency. |

| Surrogate Recovery | Every Sample | 60% – 120% Recovery | Re-extract sample if failed. |

| MS Tune | Every 12 hours | PFTBA Abundance targets met | Clean source / Retune. |

References

-

U.S. EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. Link

-

U.S. EPA. (2007). Method 3550C: Ultrasonic Extraction. SW-846 Update IV. Link

-

U.S. EPA. (2007). Method 3620C: Florisil Cleanup. SW-846 Update IV. Link

-

NIST. (2023). 2,4-Dichlorodiphenyl ether Mass Spectrum.[4][5] NIST Chemistry WebBook, SRD 69. Link

-

Shimadzu. (2016). Quantification of Halo ethers from tap water by LLE and GC-MS. Application Note. Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Detection of 2,4-Dichlorodiphenyl Ether Residues

Introduction and Scope

2,4-Dichlorodiphenyl ether is a member of the polychlorinated diphenyl ether (PCDE) class of compounds. These substances are not typically manufactured intentionally but can arise as byproducts in the production of chlorinated phenols and herbicides. Due to their chemical stability and lipophilicity, they can persist in the environment, bioaccumulate in food chains, and pose potential health risks. Regulatory bodies and environmental monitoring agencies therefore require sensitive and reliable analytical methods for their detection and quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering robust separation of complex sample components prior to detection.[1] This application note provides a comprehensive guide to two primary HPLC-based detection methodologies for 2,4-dichlorodiphenyl ether residues: HPLC with UV-Diode Array Detection (HPLC-DAD) and HPLC coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The guide is intended for researchers and analytical scientists, providing detailed protocols, the rationale behind methodological choices, and validation frameworks.

Foundational Step: Sample Preparation and Extraction

The accuracy of any residue analysis is fundamentally dependent on the efficiency of the sample preparation workflow. The goal is to isolate the 2,4-dichlorodiphenyl ether from the sample matrix (e.g., water, soil), remove interfering substances, and concentrate the analyte to a level suitable for detection.

Extraction from Liquid Matrices (e.g., Water)

A. Liquid-Liquid Extraction (LLE) LLE is a classic technique based on partitioning the analyte between the aqueous sample and an immiscible organic solvent.[2][3]

-

pH Adjustment: For a 1 L water sample, adjust the pH to neutral.[2]

-

Solvent Extraction: Transfer the sample to a 2 L separatory funnel. Add 60 mL of a high-purity, pesticide-residue grade solvent such as dichloromethane or a hexane/acetone mixture.

-

Shaking: Shake the funnel vigorously for 2-3 minutes, ensuring to vent pressure periodically. For consistency, a mechanical shaker is recommended.[2]

-

Phase Separation: Allow the layers to separate completely. Drain the organic (lower) layer into a collection flask.

-

Repeat Extraction: Repeat the extraction process two more times with fresh aliquots of the organic solvent to ensure quantitative recovery.[2]

-

Drying and Concentration: Combine all organic extracts and pass them through a column containing anhydrous sodium sulfate to remove residual water.[2] Concentrate the extract to approximately 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.[3]

-

Solvent Exchange: Reconstitute the final extract in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile or methanol).

B. Solid-Phase Extraction (SPE) SPE provides a more efficient and less solvent-intensive alternative to LLE for sample cleanup and concentration.[3][4]

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.[3]

-

Sample Loading: Load the water sample (up to 1 L) onto the cartridge at a controlled flow rate of approximately 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences while retaining the analyte.

-

Drying: Dry the cartridge thoroughly by drawing a vacuum or passing nitrogen through it for 10-20 minutes.

-

Elution: Elute the 2,4-dichlorodiphenyl ether with a small volume (e.g., 2 x 4 mL) of a strong organic solvent like acetonitrile or ethyl acetate.[3]

-

Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of mobile phase.[3]

Extraction from Solid Matrices (e.g., Soil, Sediment)

-

Sample Preparation: Weigh approximately 10-20 g of the homogenized soil sample into a centrifuge tube.

-

Solvent Addition: Add a suitable extraction solvent. A common choice is a mixture of acetone and diethyl ether (e.g., 20:80 v/v) or acetone and hexane.[5]

-

Extraction: Use an ultrasonic bath or a mechanical shaker to extract the sample for 20-30 minutes. This process should be repeated three times with fresh solvent.

-

Centrifugation & Filtration: Centrifuge the sample after each extraction and filter the supernatant to separate the extract from the solid matrix.[5]

-

Cleanup: The combined extracts from solid matrices often require further cleanup. This can be achieved using the SPE protocol described above or other techniques like gel permeation chromatography (GPC) to remove high-molecular-weight interferences.

-

Concentration & Reconstitution: Concentrate the cleaned extract and reconstitute it in the mobile phase for HPLC analysis.

Method 1: HPLC with UV-Diode Array Detection (HPLC-DAD)

This method is a robust and widely accessible approach for quantitative analysis. It relies on the principle that 2,4-dichlorodiphenyl ether, containing aromatic rings, absorbs light in the ultraviolet (UV) spectrum. According to the Beer-Lambert law, the amount of light absorbed at a specific wavelength is directly proportional to the analyte's concentration. A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is superior to a variable wavelength detector as it acquires the entire UV-Vis spectrum for a given peak, which can aid in peak identification and purity assessment.[6]

Experimental Protocol

The following protocol is based on established methods for structurally similar chlorinated aromatic compounds and serves as an excellent starting point for method development.[3]

| Parameter | Recommended Condition | Rationale |

| HPLC System | Any standard HPLC system with a DAD/PDA detector | Provides necessary spectral data for method development and peak purity. |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | The non-polar C18 stationary phase effectively retains the non-polar 2,4-dichlorodiphenyl ether. |

| Mobile Phase | Isocratic: Acetonitrile and Water (e.g., 70:30 v/v) | A simple, robust mobile phase providing good separation for this class of compounds.[3] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling mobile phase viscosity. |

| Injection Vol. | 20 µL | A typical injection volume; can be adjusted based on sample concentration. |

| Detection | DAD/PDA: Monitor at 220 nm; Scan range 200-400 nm | Chlorinated aromatic compounds typically absorb in the low UV range.[3] A full scan is crucial during method development to identify the true absorption maximum (λmax).[6] |

Causality and Insights

-

Wavelength Selection: While 220 nm is a good starting point, the optimal wavelength should be determined by analyzing a standard of 2,4-dichlorodiphenyl ether to find its λmax. Monitoring at the λmax provides the best sensitivity. Using a DAD allows for retrospective analysis of other wavelengths if needed.

-

Mobile Phase Composition: The ratio of acetonitrile to water is the primary driver of retention. Increasing the acetonitrile percentage will decrease the retention time, while decreasing it will increase retention. This ratio must be optimized to achieve separation from matrix interferences.

-

Limitations: HPLC-UV/DAD may lack the sensitivity required for ultra-trace level analysis (sub-ppb). Furthermore, its selectivity can be a limitation in complex matrices where other compounds may co-elute and have similar UV spectra, leading to potential false positives.

Method 2: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

For superior sensitivity and unparalleled selectivity, coupling HPLC with a tandem mass spectrometer (MS/MS), typically a triple quadrupole (QqQ), is the authoritative method. This technique provides structural confirmation and can achieve detection limits in the parts-per-trillion (ppt) range.

Principle of Operation

After chromatographic separation via HPLC, the column eluent is directed into the mass spectrometer's ion source.

-

Ionization: The analyte molecules are ionized, most commonly using Electrospray Ionization (ESI). For a compound like 2,4-dichlorodiphenyl ether, negative-ion ESI is often effective.[7]

-

Mass Filtering (Q1): The first quadrupole (Q1) is set to select only the ion corresponding to the molecular weight of the analyte (the precursor ion).

-

Fragmentation (q2): The precursor ion is fragmented in the collision cell (q2) by collision-induced dissociation (CID) with an inert gas (e.g., argon).

-

Mass Filtering (Q3): The resulting fragment ions (product ions) are filtered by the third quadrupole (Q3) and sent to the detector.

This process, known as Multiple Reaction Monitoring (MRM), is extremely specific because it requires a precise precursor ion to fragment into a characteristic product ion. This virtually eliminates matrix interferences.

Experimental Protocol

This protocol is adapted from methods for analogous halogenated diphenyl ethers.[7]

| Parameter | Recommended Condition | Rationale |

| LC System | HPLC or UHPLC system | UHPLC provides faster analysis and better resolution. |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Smaller column dimensions are better suited for the lower flow rates used with MS. |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile (or Methanol) + 0.1% Formic AcidGradient elution recommended | Formic acid is a common additive that aids in the ESI process by promoting ion formation.[7] |

| Flow Rate | 0.2 - 0.4 mL/min | Lower flow rates improve ionization efficiency in the ESI source. |

| MS System | Triple Quadrupole Mass Spectrometer (QqQ) | Required for performing highly selective MRM experiments. |

| Ionization Mode | Electrospray Ionization, Negative Mode (ESI-) | Often provides good sensitivity for halogenated aromatic compounds.[7] |

| MRM Transitions | Precursor [M-H]⁻: m/z 237.9Product Ion 1 (Quantifier): Hypothetical m/z 202.9 (Loss of Cl)Product Ion 2 (Qualifier): Hypothetical m/z 167.9 (Loss of 2Cl) | The molecular formula is C₁₂H₈Cl₂O, with a monoisotopic mass of ~238.0.[8] The precursor ion would be [M-H]⁻ or M⁻. Specific product ions must be determined by infusing a standard and performing a product ion scan. |

| Source Params. | Capillary Voltage, Gas Temp, Gas Flow | These must be optimized for the specific instrument and analyte to maximize signal. |

Note: The exact m/z values for MRM transitions must be empirically determined by infusing a pure standard of 2,4-dichlorodiphenyl ether into the mass spectrometer.

Method Validation: Ensuring Trustworthiness and Reliability

Validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[9] Key validation parameters, as outlined by guidelines from the International Council for Harmonisation (ICH), should be assessed.[10]

| Parameter | Definition | Typical Acceptance Criteria |

| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte in blank matrix samples. For MS/MS, the ion ratio between quantifier and qualifier transitions should be consistent. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A calibration curve of at least 5 standards should yield a correlation coefficient (r²) ≥ 0.995.[11][12] |

| Accuracy | The closeness of test results to the true value. Assessed via spike-recovery experiments in the matrix. | Mean recovery should be within 70-120% for residue analysis.[13] |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) should be ≤ 20%.[13] |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The lowest point on the calibration curve that meets accuracy and precision criteria. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |

Comparative Performance

| Feature | HPLC-DAD | HPLC-MS/MS |

| Selectivity | Moderate | Very High |

| Sensitivity (Typical LOQ) | Low ppb (ng/mL) range | Low ppt (pg/mL) range |

| Confirmation | Limited (based on retention time and UV spectrum) | High (based on retention time and specific MRM transitions) |

| Matrix Effects | High potential for interference | Significantly reduced due to MRM specificity |

| Cost & Complexity | Lower | Higher |

Conclusion

The choice between HPLC-DAD and HPLC-MS/MS for the analysis of 2,4-dichlorodiphenyl ether residues depends on the specific requirements of the analysis. HPLC-DAD offers a reliable and cost-effective method for screening and quantification at moderate concentration levels. For regulatory compliance, environmental monitoring, and food safety applications requiring ultra-trace detection and unambiguous confirmation, HPLC-MS/MS is the definitive and authoritative methodology. A robust sample preparation protocol is critical for the success of either technique, ensuring that the analyte is efficiently extracted and freed from matrix interferences prior to instrumental analysis. All developed methods must be fully validated to ensure the integrity and reliability of the generated data.

References

- Environmental Chemistry Methods: 2,4-DB; 413255-02. U.S. Environmental Protection Agency (EPA).

- US EPA Method 524.4 with the Tekmar Atomx XYZ and the Thermo Scientific™ TRACE™ 1310 GC and ISQ™ 7000 MS System. Teledyne Labs.

- US EPA Method 524.4 Using the Tekmar Atomx XYZ with Thermo. Aemas.

- Procedure for the Analysis of Persistent Organic Pollutants in Environmental and Human Matrices. United Nations Environment Programme (UNEP).

- 2,4-Dichlorodiphenyl ether - Chemical Details. U.S. Environmental Protection Agency (EPA).

- Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. U.S. Environmental Protection Agency (EPA).

- A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek Corporation.

- Determination of diphenyl ether in workplace air using high-performance liquid chromatography (HPLC-DAD). Publisso.

- A Comparative Guide to the Quantification of 4-Chlorodiphenyl Ether: Accuracy and Precision. Benchchem.

- 2,4-DICHLORODIPHENYL ETHER. GSRS.

-

Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

- Environmental HPLC. Chromtech.

- A Validated HPLC Method for the Analysis of Ethyl 2-(2,6-dichlorophenyl)acetate. Benchchem.

- Multi-pesticide residues analyses of QuEChERS extracts using an automated online μSPE clean-up coupled. Agilent Technologies.

- HPLC UV detection. Element Lab Solutions.

-

A Validated Liquid Chromatography-Mass Spectrometry Method for the Detection and Quantification of Oxidative Metabolites of 2,2',4,4'-Tetrabromodiphenyl Ether in Rat Hepatic Microsomes. Scientific Research Publishing (SCIRP). Available from: [Link]

- Ultraviolet Detectors: Perspectives, Principles, and Practices. LCGC International.

Sources

- 1. chromtech.net.au [chromtech.net.au]

- 2. gcms.cz [gcms.cz]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. epa.gov [epa.gov]

- 5. epa.gov [epa.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. A Validated Liquid Chromatography-Mass Spectrometry Method for the Detection and Quantification of Oxidative Metabolites of 2,2',4,4'-Tetrabromodiphenyl Ether in Rat Hepatic Microsomes [scirp.org]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. demarcheiso17025.com [demarcheiso17025.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. teledynelabs.com [teledynelabs.com]

- 12. aemas.com [aemas.com]

- 13. lcms.cz [lcms.cz]

Application Note: Advanced Synthesis of Triclosan Analogs via 2,4-Dichlorodiphenyl Ether Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Antimicrobial and Antiparasitic Drug Discovery (InhA and TgENR Inhibitors)

Introduction & Mechanistic Rationale

Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) is a well-established, broad-spectrum antimicrobial agent that exerts its effect by acting as a slow, tight-binding inhibitor of the enoyl-acyl carrier protein reductase (ENR)[1]. This enzyme is critical for type II fatty acid biosynthesis, making it a prime target in pathogens such as Mycobacterium tuberculosis (InhA) and Toxoplasma gondii (TgENR)[2].

Despite its high target affinity, the clinical translation of Triclosan is severely hindered by its poor druggability—specifically, its high lipophilicity (ClogP), low aqueous solubility, and susceptibility to phase II metabolism (glucuronidation) at the free phenolic hydroxyl group[2]. Furthermore, emerging resistance necessitates the development of novel derivatives.

To overcome these pharmacokinetic bottlenecks, structural optimization relies on utilizing 2,4-dichlorodiphenyl ether as a core scaffold. By replacing the vulnerable phenolic A-ring with bioisosteres—such as five-membered 1,3,4-oxadiazoles or open-chain aryl hydrazones—researchers can significantly enhance aqueous solubility, permeability, and antimycobacterial potency without requiring bioactivation by the pathogen[3].

Synthetic Strategy & Workflow

The synthesis of these next-generation analogs requires a highly controlled assembly of the diaryl ether core, followed by divergent downstream functionalization.

Workflow for synthesizing and evaluating 2,4-dichlorodiphenyl ether-based Triclosan analogs.

Experimental Protocols

The following self-validating protocols detail the synthesis of 2,4-dichlorodiphenyl ether derivatives and their subsequent cyclization into 1,3,4-oxadiazole analogs.

Protocol A: Synthesis of the 2,4-Dichlorodiphenyl Ether Core via Chan-Lam Coupling

Causality Note: Traditional Ullmann ether synthesis requires harsh temperatures (>150°C) which can degrade sensitive functional groups. We utilize a Copper-promoted Chan-Lam cross-coupling at room temperature to ensure high fidelity of the B-ring substituents and prevent unwanted side reactions[2].

Materials:

-

2,4-Dichlorophenol (1.0 eq)

-

Substituted arylboronic acid (1.5 eq)

-

Copper(II) acetate (Cu(OAc)₂, 0.1 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM, anhydrous)

-

Molecular sieves (4Å)

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask, dissolve 2,4-dichlorophenol and the arylboronic acid in anhydrous DCM.

-

Catalyst Addition: Add 4Å molecular sieves to scavenge moisture, followed by Cu(OAc)₂ and pyridine. Note: Pyridine acts as both a base and a ligand to stabilize the active copper intermediate.

-

Aerobic Oxidation: Stir the reaction mixture at room temperature (25°C) under an ambient air atmosphere for 24–48 hours. Oxygen is the terminal oxidant required to regenerate the active Cu(II) species.

-

Reaction Monitoring (Self-Validation): Monitor progression via TLC (Hexane:EtOAc 8:2). The successful formation of the diaryl ether is indicated by the disappearance of the highly polar phenolic spot.

-

Workup: Filter the mixture through a pad of Celite to remove copper salts and molecular sieves. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Analytical Validation: Confirm the structure via ¹H-NMR. The critical validation marker is the complete disappearance of the broad phenolic -OH singlet (~9.5 ppm) and the integration of the newly formed aromatic proton signals.

Protocol B: Downstream Functionalization to 1,3,4-Oxadiazole Analogs

Causality Note: To enhance antimycobacterial activity and overcome the poor druggability of the free phenol, the A-ring ester is converted to a hydrazide and subsequently cyclized into a 1,3,4-oxadiazole[3]. Phosphorus oxychloride (POCl₃) is selected for the final step as it acts dually as a dehydrating agent and solvent, efficiently driving the intramolecular cyclization.

Step-by-Step Methodology:

-

Hydrazide Formation: Reflux the ester-functionalized 2,4-dichlorodiphenyl ether with hydrazine hydrate (excess) in absolute ethanol for 6 hours. Cool and recrystallize the resulting hydrazide intermediate.

-

Cyclization Setup: Suspend the hydrazide intermediate (1.0 eq) and an appropriate aromatic carboxylic acid (1.2 eq) in POCl₃ (10 mL/mmol).

-

Reflux: Heat the mixture to reflux (100°C) for 8–10 hours.

-

Quenching: Carefully pour the cooled reaction mixture over crushed ice to neutralize excess POCl₃. Neutralize the aqueous suspension with a 10% NaOH solution until pH 7-8 is reached.

-

Isolation & Validation: Filter the precipitated solid, wash with cold water, and recrystallize from ethanol. Verify cyclization via ¹³C-NMR; the appearance of a characteristic oxadiazole carbon signal at ~160–165 ppm confirms successful ring closure.

Biological Evaluation & Quantitative Data

Modifications to the diphenyl ether core yield significant improvements in target inhibition. The table below summarizes the in vitro antimycobacterial activity and InhA reductase inhibition of synthesized analogs compared to the parent Triclosan molecule. Installing an open-chain oxadiazole or a cyclic 1,3,4-oxadiazole moiety onto the diphenyl ether scaffold causes a remarkable increase in biological activity[3].

| Compound | Structural Modification | M. tuberculosis H37Rv MIC (μg/mL) | InhA Reductase IC₅₀ (μM) |

| Triclosan | None (Parent Compound) | 10.0 | 1.10 |

| Hydrazide 3 | Open-chain hydrazide | 0.86 | 3.43 |

| Oxadiazole 4 | Cyclic unsubstituted 1,3,4-oxadiazole | 0.61 | 3.28 |

| Naphthylarylidene 8g | Naphthyl hydrazone | 0.99 | 4.23 |

Data Interpretation: While Triclosan exhibits a lower IC₅₀ against isolated InhA reductase, the synthesized analogs (Hydrazide 3 and Oxadiazole 4) demonstrate vastly superior MIC values against whole-cell M. tuberculosis H37Rv. This discrepancy highlights that modifying the 2,4-dichlorodiphenyl ether scaffold successfully overcomes the cellular permeability and efflux barriers that limit Triclosan's in vivo efficacy[3].

References

-

Title: In Vitro Antimycobacterial Activity and Physicochemical Characterization of Diaryl Ether Triclosan Analogues as Potential InhA Reductase Inhibitors Source: Molecules (MDPI) URL: [Link]

-

Title: Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase Source: Bioorganic & Medicinal Chemistry Letters (PMC) URL: [Link]

-